beta-Glucanase
Description
Enzymatic Classification and Functional Overview
The classification of oxaloacetate decarboxylase by the Enzyme Commission (EC) distinguishes between its different functional roles. The former EC number 4.1.1.3 has now been differentiated into two separate entries to reflect these differences. wikipedia.org
EC 4.1.1.112 (Oxaloacetate decarboxylase): This classification refers to enzymes that catalyze the simple decarboxylation of oxaloacetate without being coupled to ion transport. qmul.ac.uk These enzymes typically require a divalent metal cation for activity, with preferences for manganese (Mn²⁺) or magnesium (Mg²⁺) depending on the organism. qmul.ac.uk
EC 7.2.4.2 (Oxaloacetate decarboxylase (Na⁺ extruding)): This classification is for the membrane-bound enzyme complex that couples the decarboxylation of oxaloacetate to the active transport of sodium ions (Na⁺) across the cell membrane. creative-enzymes.com This type is a primary active transporter found exclusively in anaerobic bacteria. wikipedia.orgnih.gov
The Na⁺-pumping OAD is a multi-subunit complex, typically a trimer consisting of alpha (α), beta (β), and gamma (γ) subunits. creative-enzymes.comnih.gov Each subunit has a specialized function in the enzyme's catalytic cycle. The peripheral α-subunit contains the carboxyltransferase domain, which binds oxaloacetate and transfers its carboxyl group to a biotin (B1667282) prosthetic group. creative-enzymes.comnih.gov The highly hydrophobic β-subunit is an integral membrane protein that facilitates the decarboxylation of the resulting carboxybiotin and couples this reaction to the translocation of Na⁺ ions. nih.govacs.org The small, integral membrane γ-subunit is crucial for the stability of the entire complex. wikipedia.orgnih.gov
Table 1: Enzymatic Classification of Oxaloacetate Decarboxylase
| EC Number | Name | Reaction | Key Characteristics |
|---|---|---|---|
| EC 4.1.1.112 | Oxaloacetate decarboxylase | Oxaloacetate → Pyruvate (B1213749) + CO₂ | Cytoplasmic; requires divalent cations (e.g., Mn²⁺, Mg²⁺); not involved in ion transport. qmul.ac.uk |
| EC 7.2.4.2 | Oxaloacetate decarboxylase (Na⁺ extruding) | Oxaloacetate + 2 Na⁺(in) → Pyruvate + CO₂ + 2 Na⁺(out) | Membrane-bound complex (α, β, γ subunits); couples decarboxylation to Na⁺ transport; found in anaerobic bacteria. creative-enzymes.comnih.govnih.gov |
Table 2: Subunit Functions of Na⁺-Pumping Oxaloacetate Decarboxylase
| Subunit | Location | Primary Function |
|---|---|---|
| Alpha (α) | Peripheral membrane protein | Contains the carboxyltransferase domain; binds oxaloacetate and transfers the carboxyl group to biotin. creative-enzymes.comnih.gov |
| Beta (β) | Integral membrane protein | Catalyzes the Na⁺-dependent decarboxylation of carboxybiotin and translocates Na⁺ ions across the membrane. nih.govacs.org |
| Gamma (γ) | Integral membrane protein | Stabilizes the enzyme complex and facilitates the interaction between the α and β subunits. wikipedia.orgnih.gov |
Significance in Metabolic Energy Conservation and Ion Translocation
The membrane-bound oxaloacetate decarboxylase (EC 7.2.4.2) plays a critical role in the bioenergetics of anaerobic bacteria, particularly those that ferment citrate (B86180). nih.govnih.gov This enzyme is a prime example of a sodium ion transport decarboxylase, a family of enzymes that convert the chemical energy released from a decarboxylation reaction directly into an electrochemical ion gradient. wikipedia.orgnih.gov This process is a distinct mechanism of energy conservation, sometimes referred to as decarboxylation phosphorylation. researchgate.net
The catalytic cycle begins when the α-subunit transfers the carboxyl group from oxaloacetate to its biotin cofactor. creative-enzymes.com The resulting carboxybiotin intermediate then moves to the catalytic site on the membrane-embedded β-subunit. creative-enzymes.com The binding of sodium ions from the cytoplasm to sites on the β-subunit triggers the decarboxylation of carboxybiotin, which is coupled to a conformational change that exposes the Na⁺ binding sites to the periplasm, releasing the ions outside the cell. acs.orgnih.gov This efficient coupling of a chemical reaction to ion transport is a key survival strategy for anaerobic microorganisms, allowing them to conserve metabolic energy under challenging conditions. nih.govuni-konstanz.de
Table 3: Kinetic Properties of Different Oxaloacetate Decarboxylases
| Enzyme Source | Type | Kₘ (Oxaloacetate) | Other Kinetic Parameters |
|---|---|---|---|
| Corynebacterium glutamicum | Divalent cation-dependent | 2.1 mM | Vₘₐₓ: 158 µmol/min, k꜀ₐₜ: 311 s⁻¹, Kₘ (Mn²⁺): 1.2 mM. wikipedia.org |
Structure
2D Structure
Properties
CAS No. |
9024-98-0 |
|---|---|
Molecular Formula |
Tb98 |
Molecular Weight |
15574.685 g/mol |
IUPAC Name |
terbium |
InChI |
InChI=1S/98Tb |
InChI Key |
XVHVKHSSRLTQHH-UHFFFAOYSA-N |
Canonical SMILES |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origin of Product |
United States |
Structural Biology of Oxaloacetate Decarboxylase
Subunit Composition and Holoenzyme Architecture
| Subunit | Approximate Molecular Weight | Location | General Function |
| Alpha (α) | ~65 kDa | Peripheral membrane protein (cytosolic side) | Catalyzes the carboxyl transfer from oxaloacetate to biotin (B1667282). marquette.eduelifesciences.org |
| Beta (β) | ~45 kDa | Integral membrane protein | Couples carboxybiotin decarboxylation to Na+ translocation. marquette.eduwikipedia.org |
| Gamma (γ) | ~9 kDa | Integral membrane protein | Essential for complex stability and enhances the catalytic rate of the α-subunit. marquette.eduwikipedia.org |
Alpha (α) Subunit: Carboxyltransferase Domain
The alpha (α) subunit is a hydrophilic, peripheral membrane protein with a molecular weight of approximately 65 kDa. marquette.eduwikipedia.org This subunit is responsible for the initial step in the catalytic cycle: the transfer of a carboxyl group from oxaloacetate to a biotin cofactor. elifesciences.org The α-subunit itself is comprised of distinct functional domains, including the N-terminal carboxyltransferase (CT) domain. creative-enzymes.comnih.gov The crystal structure of the CT domain reveals a TIM barrel fold, and it typically forms a dimer. wikipedia.org This domain houses the active site for the decarboxylation of oxaloacetate. marquette.edu
Integrated within the C-terminus of the alpha subunit is the Biotin-Carboxyl Carrier Protein (BCCP) domain. marquette.eduelifesciences.org Biotin is covalently attached to a specific lysine (B10760008) residue within this domain. creative-enzymes.com The BCCP domain acts as a mobile carrier, shuttling the carboxyl group from the carboxyltransferase active site on the α-subunit to the decarboxylation site on the β-subunit. marquette.educreative-enzymes.com A flexible linker region, rich in proline and alanine (B10760859), connects the BCCP domain to the carboxyltransferase domain, allowing for this translocation. nih.gov
Beta (β) Subunit: Carboxyl-Biotin Decarboxylation and Sodium Transport
The beta (β) subunit is an integral membrane protein with a molecular weight of about 45 kDa. wikipedia.orgnih.gov It is a highly hydrophobic protein, predicted to have nine transmembrane segments. creative-enzymes.comwikipedia.org The primary role of the β-subunit is to couple the decarboxylation of the carboxybiotin, brought over by the BCCP domain, to the translocation of sodium ions from the cytoplasm to the periplasm. marquette.eduwikipedia.org This process is central to the enzyme's function as a sodium pump. nih.gov
Assembly of Sub-complexes (e.g., βγ Sub-complex)
The assembly of the oxaloacetate decarboxylase complex involves the formation of stable sub-complexes. Notably, the β and γ subunits assemble into a hetero-hexameric β3γ3 sub-complex. elifesciences.org This structure forms a core within the membrane and serves as the platform for the binding of the peripheral α-subunits. The interaction between the C-terminal domain of the γ-subunit and an association domain on the α-subunit is crucial for the assembly and stability of the entire holoenzyme. nih.gov
Active Site Architecture and Catalytic Residues
The active site for the initial carboxyl transfer reaction is located within the carboxyltransferase domain of the α-subunit, at the bottom of a deep cleft in the TIM barrel structure. nih.govnih.gov A divalent metal ion, identified as Zn2+, is a critical component of this active site. wikipedia.orgnih.gov Specific amino acid residues are essential for catalysis. Mutagenesis studies have shown that the enzyme is completely inactivated if any of the Zn2+ coordinating ligands—Asp17, His207, and His209—are altered. wikipedia.orgnih.gov Another key residue, Lys178, located near the active site, is also essential for catalysis and is proposed to act as the initial acceptor of the carboxyl group from oxaloacetate. wikipedia.orgnih.gov
| Component | Residue/Ion | Role in Catalysis |
| Metal Ion | Zn2+ | Coordinated in the active site, essential for catalytic activity. wikipedia.orgnih.gov |
| Catalytic Residue | Asp17 | Ligand for the Zn2+ metal ion. wikipedia.orgnih.gov |
| Catalytic Residue | His207 | Ligand for the Zn2+ metal ion. wikipedia.orgnih.gov |
| Catalytic Residue | His209 | Ligand for the Zn2+ metal ion. wikipedia.orgnih.gov |
| Catalytic Residue | Lys178 | Essential for catalysis, potentially as the initial carboxyl group acceptor. wikipedia.orgnih.gov |
Identification and Role of Key Amino Acid Residues
The catalytic activity and structural integrity of oxaloacetate decarboxylase are dictated by the precise arrangement and chemical properties of its amino acid residues. Site-directed mutagenesis and structural biology have been instrumental in identifying the key players in the enzyme's function.
In the carboxyltransferase domain of the Na⁺-pumping oxaloacetate decarboxylase, a number of residues are essential for metal ion binding and catalysis. The Zn²⁺ ion is coordinated by Asp17 , His207 , and His209 . rcsb.org Mutagenesis of any of these residues leads to complete inactivation of the enzyme, highlighting their critical role. wikipedia.orgrcsb.orgLys178 , located near the active site, is also indispensable for catalysis, with a potential role as the initial acceptor of the carboxyl group from oxaloacetate. wikipedia.orgrcsb.org
Within the membrane-bound β-subunit, which is responsible for the Na⁺-dependent decarboxylation of carboxybiotin, several residues are functionally important. D203 (located in a segment that inserts from the periplasm) and S382 (in transmembrane helix VIII) are thought to act as binding sites for the two Na⁺ ions that are translocated during the catalytic cycle. nih.govresearchgate.net The universally conserved D203 is absolutely essential for both the Na⁺ transport and decarboxylase activities. acs.orgY229 in helix IV is another critical residue; its mutation to phenylalanine (Y229F) results in a completely inactive enzyme. researchgate.net This residue is believed to deliver a proton to the carboxylated prosthetic group. nih.gov Other important residues in transmembrane helix VIII include N373 , G377 , and R389 , which, along with D203, may form a network of ionizable groups that facilitates the movement of Na⁺ and H⁺ across the membrane. nih.govresearchgate.net
In human FAHD1, a potential catalytic triad (B1167595) consisting of H30 , E33 , and an associated water molecule is formed upon inhibitor binding. nih.gov Furthermore, Q109 and K123 are identified as key residues for catalytic activity, likely involved in stabilizing the substrate through a complex hydrogen bond network. nih.gov In the oxaloacetate decarboxylase from Pseudomonas aeruginosa (PA4872), the invariant residue His235 is oriented toward the substrate analogue oxalate (B1200264) in the active site. rcsb.org The role of Ser27 has been less specifically defined in the provided context but is understood to be part of the broader network of residues that contribute to the enzyme's structure and function.
| Amino Acid Residue | Location/Enzyme | Role |
|---|---|---|
| Asp17 | α-subunit (carboxyltransferase domain) | Zn²⁺ ligand |
| His207 | α-subunit (carboxyltransferase domain) | Zn²⁺ ligand |
| His209 | α-subunit (carboxyltransferase domain) | Zn²⁺ ligand |
| Lys178 | α-subunit (near active site) | Essential for catalysis, potential carboxyl group acceptor |
| D203 | β-subunit (segment IIIa) | Na⁺ binding site, essential for Na⁺ transport and decarboxylation |
| N373 | β-subunit (transmembrane helix VIII) | Functionally important for Na⁺/H⁺ translocation |
| G377 | β-subunit (transmembrane helix VIII) | Functionally important for Na⁺/H⁺ translocation |
| S382 | β-subunit (transmembrane helix VIII) | Na⁺ binding site |
| R389 | β-subunit (transmembrane helix VIII) | Functionally important for Na⁺/H⁺ translocation |
| Y229 | β-subunit (helix IV) | Essential for activity, proton delivery to carboxybiotin |
| H30 | Human FAHD1 | Part of a potential catalytic triad |
| E33 | Human FAHD1 | Part of a potential catalytic triad |
| Q109 | Human FAHD1 | Substrate stabilization via hydrogen bonding |
| K123 | Human FAHD1 | Substrate stabilization via hydrogen bonding |
| His235 | Pseudomonas aeruginosa PA4872 | Oriented toward the substrate in the active site |
| Ser27 | General | Contributes to the overall structure and function |
Conformational Dynamics and Subunit Translocation
The function of the multi-subunit oxaloacetate decarboxylase Na⁺ pump is not static but involves significant conformational changes and the movement of a key component between different active sites. This dynamic process is essential for coupling the decarboxylation of oxaloacetate to the transport of sodium ions across the cell membrane.
The catalytic cycle begins on the peripheral α-subunit, where the carboxyl group from oxaloacetate is transferred to a biotin prosthetic group. nih.gov This biotin is covalently attached to a flexible linker region on the α-subunit. creative-enzymes.com Following carboxylation, the now carboxylated biotin (carboxybiotin) must move from the carboxyltransferase active site on the α-subunit to the decarboxylase active site located within the membrane-embedded β-subunit. marquette.educreative-enzymes.com This translocation is facilitated by the flexible proline- and alanine-rich peptide chain connecting the biotin-binding domain to the carboxyltransferase domain. creative-enzymes.com
Once the carboxybiotin reaches the β-subunit, its Na⁺-dependent decarboxylation is coupled to the translocation of Na⁺ ions from the cytoplasm to the periplasm. nih.gov This process is driven by a conformational change in the β-subunit. Evidence suggests a model where the binding of Na⁺ ions from the cytoplasm to sites on the β-subunit (involving residues D203 and S382) triggers a conformational switch. nih.govresearchgate.netresearchgate.net This change not only elicits the decarboxylation of carboxybiotin but also exposes the bound Na⁺ ions to the periplasmic side of the membrane. nih.govresearchgate.net After the release of Na⁺ into the periplasm and the binding of a proton from the periplasm, the β-subunit reverts to its original conformation, ready for the next cycle. nih.govresearchgate.net This series of conformational changes is often described by an "elevator mechanism," where a transport domain moves the substrate binding sites from one side of the membrane to the other. elifesciences.org
In human FAHD1, a flexible "lid"-like helical region undergoes a structural transition upon the binding of an inhibitor, folding into a helical structure. nih.gov This suggests that substrate binding can induce significant conformational changes that reconfigure the active site for catalysis. nih.gov Similarly, in pyruvate (B1213749) carboxylase, the binding of pyruvate to the active site reconfigures it from an "open" to a "closed" conformation. marquette.edu These examples underscore the general principle that conformational dynamics are intrinsically linked to the catalytic mechanisms of these enzymes.
Enzymatic Mechanism and Kinetics of Oxaloacetate Decarboxylation
Catalytic Reaction Pathway and Intermediates
Carboxyl-Transfer from Oxaloacetate to Biotin (B1667282) (α-subunit mediated)
The initial step of the catalytic cycle is catalyzed by the peripheral α-subunit. nih.govresearchgate.net This subunit contains a carboxyltransferase (CT) domain which facilitates the transfer of a carboxyl group from oxaloacetate to a covalently bound biotin prosthetic group. nih.govwikipedia.orgmarquette.edu This biotin is attached to the biotin carboxyl carrier protein (BCCP) domain, also part of the α-subunit. nih.gov The reaction yields pyruvate (B1213749) and a carboxybiotin intermediate on the enzyme. nih.govwikipedia.orgmarquette.edu The crystal structure of the CT domain reveals a TIM barrel fold that coordinates with a Zn2+ ion in the catalytic site, which is likely involved in the carboxyltransfer reaction. nih.govwikipedia.org
The reaction proceeds as follows: Oxaloacetate + E-biotin ↔ Pyruvate + E-carboxybiotin
Carboxyl-Biotin Decarboxylation (β-subunit catalyzed)
Following its formation on the α-subunit, the tethered carboxybiotin intermediate translocates to the membrane-bound β-subunit. nih.govmarquette.edumarquette.edu This subunit catalyzes the subsequent decarboxylation of the carboxybiotin in a sodium ion-dependent reaction. nih.govresearchgate.net The energy released from the decarboxylation of the β-keto acid is harnessed to power the transport of sodium ions across the membrane. wikipedia.orgmarquette.edu This step regenerates the biotin cofactor and releases carbon dioxide, completing the catalytic cycle. marquette.edu The β-subunit is an integral membrane protein with multiple transmembrane segments that form the channel for ion translocation. wikipedia.org
The reaction is: E-carboxybiotin + nNa+in → E-biotin + CO₂ + nNa+out
Proposed Enolpyruvate and Carboxybiotin Intermediates
The catalytic mechanism involves the formation of specific, transient chemical species. The carboxybiotin intermediate is well-established, where the carboxyl group is transferred from oxaloacetate to the N-1 position of the biotin ring. marquette.edu This intermediate serves as a mobile carrier, physically moving the carboxyl group from the active site of the α-subunit to that of the β-subunit. marquette.edumarquette.edu
Kinetic and structural studies suggest the reaction mechanism in the carboxyltransferase domain proceeds through a stabilized enolpyruvate intermediate . marquette.edunih.gov In this proposed mechanism, the decarboxylation of carboxybiotin in the carboxyltransferase active site generates a biotin enolate intermediate. nih.govnih.gov This enolate then abstracts a proton from pyruvate to form the enolpyruvate intermediate, which subsequently attacks the liberated CO₂ to form oxaloacetate in the reverse reaction. nih.gov The stabilization of this enolpyruvate intermediate is a key feature of the catalytic strategy. nih.gov
Coupling to Sodium Ion Translocation
A defining characteristic of the membrane-bound oxaloacetate decarboxylase is its function as a primary sodium ion pump. nih.gov The free energy released by the decarboxylation of oxaloacetate is directly coupled to the active transport of sodium ions out of the cytoplasm, establishing an electrochemical gradient. wikipedia.orgmarquette.edu This sodium gradient is then utilized by the cell to drive other energy-requiring processes such as ATP synthesis and solute transport. wikipedia.orgmarquette.edu
| Substrate/Ion | Molecules per Reaction Cycle | Location of Change |
|---|---|---|
| Oxaloacetate | 1 (consumed) | Cytoplasm |
| Sodium Ion (Na+) | 2 (transported) | Cytoplasm to Periplasm |
| Proton (H+) | 1 (consumed) | Periplasm |
| Pyruvate | 1 (produced) | Cytoplasm |
| Carbon Dioxide (CO₂) | 1 (produced) | Cytoplasm |
Mechanistic Models of Ion Translocation (e.g., "Elevator Mechanism")
The precise mechanism by which the β-subunit couples decarboxylation to Na+ transport is an area of active research. Structural and functional data support an "elevator mechanism" for ion translocation. nih.gov In this model, the transporter has two main domains: a scaffold domain that is static within the membrane and a transport domain that moves up and down, perpendicular to the membrane plane.
The proposed cycle for oxaloacetate decarboxylase is as follows:
Inward-facing state: The transport domain of the β-subunit exposes two sodium binding sites to the cytoplasm. nih.govnih.gov Key residues, such as Asp203 and Ser382, are thought to be involved in Na+ binding. nih.govwikipedia.org
Binding and Decarboxylation: The binding of two Na+ ions from the cytoplasm, along with the carboxybiotin intermediate, triggers a conformational change. nih.gov This leads to the decarboxylation of carboxybiotin. nih.gov
Conformational Change (Elevator Movement): The transport domain, now carrying the bound Na+ ions, moves to an outward-facing conformation, exposing the ions to the periplasm. nih.gov
Ion Release: A proton from the periplasm binds, leading to the release of the two Na+ ions into the extracellular space. nih.gov
Reset: The transport domain returns to its original inward-facing conformation, ready to start a new cycle. nih.gov
This elevator-type motion allows the binding sites to be alternately accessible to the cytoplasm and the periplasm, effectively pumping the sodium ions against their concentration gradient. nih.gov
Substrate Specificity and Kinetic Parameters
The catalytic efficiency and substrate affinity of oxaloacetate decarboxylase are quantified by key kinetic parameters. These values can vary significantly depending on the source of the enzyme, its specific type (e.g., divalent cation-dependent or Na+-dependent), and the experimental conditions.
Michaelis-Menten Kinetics and Derived Constants (K_m, V_max, k_cat)
Oxaloacetate decarboxylase activity generally follows Michaelis-Menten kinetics, which describes the relationship between the initial reaction rate (V), the substrate concentration ([S]), the maximum reaction rate (V_max), and the Michaelis constant (K_m). pharmaguideline.comteachmephysiology.com The K_m value is the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for its substrate. teachmephysiology.com The turnover number, k_cat, represents the number of substrate molecules converted to product per enzyme molecule per second under saturating substrate conditions.
Kinetic parameters have been determined for oxaloacetate decarboxylases from various organisms. For instance, the soluble, divalent cation-dependent oxaloacetate decarboxylase from Corynebacterium glutamicum has a K_m for oxaloacetate of approximately 1.39 to 2.1 mM. wikipedia.orgnih.gov The V_max for this enzyme has been measured at 158 to 201 U/mg of protein, with a corresponding k_cat of about 104 s⁻¹. nih.gov Another example is the enzyme from Bacillus subtilis (YisK), which exhibits a K_m of 134 µM and a k_cat of 0.52 s⁻¹. asm.org The oxaloacetate decarboxylase activity of malic enzyme from Sulfolobus solfataricus in the presence of MnCl₂ showed a K_m for oxaloacetate of 1.7 mM and a V_max of 2.3 µmol·min⁻¹·mg⁻¹. documentsdelivered.com In contrast, a mitochondrial oxaloacetate decarboxylase from rat liver was found to have a K_m of 0.55 mM. wikipedia.org
Influence of Metal Ions on Substrate Binding and Catalysis
The activity of many oxaloacetate decarboxylases is critically dependent on the presence of specific metal ions. These ions can play structural roles, participate directly in catalysis, or facilitate substrate binding.
Divalent cation-dependent soluble oxaloacetate decarboxylases require ions such as Mn²⁺, Co²⁺, Mg²⁺, Ni²⁺, or Ca²⁺ for their function. wikipedia.org For the enzyme from Corynebacterium glutamicum, Mn²⁺ was found to be essential for activity, with a K_m of 1.2 mM for the ion itself. wikipedia.org In the case of pyruvate kinase-catalyzed oxaloacetate decarboxylation, steady-state kinetics show that a divalent metal ion (like Mn²⁺ or Co²⁺) binds to the enzyme before oxaloacetate. nih.gov It is proposed that the metal ion serves to stabilize the enolpyruvate intermediate that is generated following the decarboxylation of oxaloacetate. marquette.edu In some enzymes, such as the carboxyltransferase domain of the Vibrio cholerae oxaloacetate decarboxylase, a Zn²⁺ ion is found in the catalytic site and is essential for catalysis. wikipedia.org
In contrast, the membrane-bound oxaloacetate decarboxylases found in certain bacteria are not dependent on divalent cations but instead utilize Na⁺ ions. wikipedia.orgnih.gov The activity of the enzyme from Klebsiella aerogenes is strictly dependent on Na⁺ or Li⁺. nih.gov Kinetic studies of this enzyme revealed a Ping-Pong mechanism involving two different sites, with the Na⁺ ion playing a crucial role in the decarboxylation of an intermediate carboxybiotin-enzyme complex. nih.gov The enzyme from rat liver mitochondria represents another class, as it is not activated by divalent cations nor inhibited by chelating agents. wikipedia.orgnih.gov
Thermodynamics of the Decarboxylation Reaction
The decarboxylation of oxaloacetate to pyruvate and carbon dioxide is a thermodynamically favorable, exergonic reaction, meaning it releases energy. iitk.ac.in This release of free energy is harnessed by membrane-bound, sodium-dependent oxaloacetate decarboxylases to pump Na⁺ ions across the cell membrane, generating an electrochemical gradient. wikipedia.org This gradient can then be used to drive other cellular processes like ATP synthesis and solute transport. wikipedia.org
Enzyme Kinetic Studies
Detailed kinetic studies provide insight into the catalytic mechanism of oxaloacetate decarboxylase. For the Na⁺-dependent enzyme from Klebsiella aerogenes, initial velocity patterns with either oxaloacetate or Na⁺ as the varied substrate yielded parallel lines, which is characteristic of a Ping-Pong mechanism. nih.gov Product inhibition studies showed that pyruvate is a competitive inhibitor with respect to oxaloacetate and a noncompetitive inhibitor versus Na⁺. nih.gov Oxalate (B1200264), a dead-end inhibitor, was found to be competitive against oxaloacetate and uncompetitive against Na⁺. nih.gov These patterns suggest a complex mechanism involving two distinct catalytic sites. nih.gov
Comparison with Non-Enzymatic Decarboxylation Rates
Enzymes dramatically accelerate reaction rates compared to their uncatalyzed counterparts. The non-enzymatic decarboxylation of oxaloacetate occurs spontaneously in aqueous solutions, but at a much slower rate. asm.orgresearchgate.net At pH 6.8 and 25°C, the rate constant for the uncatalyzed decarboxylation of the oxaloacetate monoanion is approximately 2.8 x 10⁻⁵ s⁻¹. nih.gov
In comparison, the enzymatic reaction is significantly faster. With a k_cat value of 7.5 x 10³ s⁻¹, oxaloacetate decarboxylase produces a rate enhancement (k_cat/k_non) of about 2.7 x 10⁸-fold. nih.gov This substantial increase in reaction rate highlights the profound catalytic power of the enzyme.
Regulation of Oxaloacetate Decarboxylase Activity
Allosteric Regulation
Allosteric regulation plays a crucial role in modulating the activity of oxaloacetate decarboxylase in response to the cellular metabolic status. The binding of effector molecules to sites distinct from the active site can either enhance or inhibit enzyme function.
Cytoplasmic oxaloacetate decarboxylases found in various microorganisms are subject to inhibition by key metabolic intermediates. For instance, these enzymes are often inhibited by acetyl-CoA and ADP. wikipedia.org In the oral anaerobe Veillonella parvula, ATP has been shown to inhibit the enzyme; it acts as a competitive inhibitor for the carboxylation reaction and a noncompetitive inhibitor for the decarboxylation step. nih.gov
Conversely, some forms of the enzyme are allosterically activated. The oxaloacetate decarboxylase from Acetobacter xylinum exhibits significant positive cooperativity with its substrate, oxaloacetate. nih.gov This cooperativity is enhanced by allosteric activators such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and NAD phosphate (B84403) (NADP), which markedly increase the enzyme's affinity for oxaloacetate. nih.gov In the same organism, acetate (B1210297) acts as a competitive inhibitor with respect to oxaloacetate. nih.gov
It is also noteworthy that other enzymes possessing oxaloacetate decarboxylase as a secondary activity are subject to allosteric control. For example, pyruvate (B1213749) kinase, which can catalyze oxaloacetate decarboxylation, is allosterically inhibited by phenylalanine and activated by fructose (B13574) 1,6-bisphosphate. portlandpress.com Similarly, pyruvate carboxylase, which can also decarboxylate oxaloacetate, is allosterically activated by acetyl-CoA. marquette.edu
Table 1: Allosteric Regulators of Oxaloacetate Decarboxylase in Various Organisms
| Organism/Enzyme Type | Activators | Inhibitors | Mode of Action |
|---|---|---|---|
| Cytoplasmic (various microorganisms) | - | Acetyl-CoA, ADP wikipedia.org | Inhibition of activity. wikipedia.org |
| Veillonella parvula | - | ATP nih.gov | Competitive (carboxylation), Noncompetitive (decarboxylation). nih.gov |
| Acetobacter xylinum | NAD, NADP nih.gov | Acetate nih.gov | Increases affinity for oxaloacetate (activation); Competitive with oxaloacetate (inhibition). nih.gov |
| Pyruvate Kinase (with OAD activity) | Fructose 1,6-bisphosphate portlandpress.com | Phenylalanine portlandpress.com | Allosteric activation and inhibition. portlandpress.com |
| Pyruvate Carboxylase (with OAD activity) | Acetyl-CoA marquette.edu | - | Allosteric activation. marquette.edu |
Cofactor Dependencies (e.g., Biotin (B1667282), Metal Ions)
The activity of oxaloacetate decarboxylase is frequently dependent on the presence of specific cofactors, which can be broadly categorized into metal ions and the vitamin biotin. wikipedia.orgnih.gov Enzymes are generally classified into two groups: those that depend on divalent cations and the membrane-bound, sodium-dependent enzymes that contain biotin. wikipedia.org
Divalent Metal Ions: Many cytoplasmic oxaloacetate decarboxylases require divalent cations for their catalytic function. wikipedia.org The specific metal ion can vary depending on the organism.
The enzyme from Corynebacterium glutamicum specifically requires Mn²⁺ for its activity. wikipedia.org
Other cytoplasmic enzymes from bacteria like Pseudomonas, Acetobacter, and Veillonella parvula can utilize a range of divalent cations, including Mn²⁺, Co²⁺, Mg²⁺, Ni²⁺, or Ca²⁺. wikipedia.orgnih.gov
In Acetobacter xylinum, either Mn²⁺ or Mg²⁺ ions are required for both the decarboxylation of oxaloacetate and the exchange of CO₂. nih.gov
The oxaloacetate decarboxylase activity in Staphylococcus carnosus is also stimulated by the presence of divalent ions. conicet.gov.ar
In contrast, an oxaloacetate decarboxylase isolated from rat liver mitochondria and cytoplasm was found not to be activated by divalent cations. wikipedia.org
Biotin: A distinct class of oxaloacetate decarboxylases are complex, membrane-bound enzymes that utilize biotin as a covalently attached cofactor. marquette.edunih.gov These enzymes are part of a sodium transport system in some bacteria. wikipedia.orgnih.gov The process involves two main steps: first, a carboxyl group is transferred to the biotin cofactor, and then the tethered carboxybiotin intermediate moves to a second active site. nih.gov In these sodium-pumping decarboxylases, the energy released from the decarboxylation of the carboxybiotin is coupled to the translocation of Na⁺ ions across the cell membrane. wikipedia.orgnih.gov The oxaloacetate decarboxylase in Staphylococcus carnosus is stimulated by biotin. conicet.gov.ar However, the enzyme in Acetobacter xylinum was not inhibited by avidin, a protein that strongly binds to biotin, suggesting it is not a biotin-dependent enzyme. nih.gov
Table 2: Cofactor Requirements for Oxaloacetate Decarboxylase
| Enzyme Source | Cofactor Type | Specific Cofactors |
|---|---|---|
| Corynebacterium glutamicum | Metal Ion | Mn²⁺ wikipedia.org |
| Pseudomonas sp. | Metal Ion | Mg²⁺, Mn²⁺ nagase.com |
| Veillonella parvula | Metal Ion | Mg²⁺ nih.gov |
| Acetobacter xylinum | Metal Ion | Mn²⁺, Mg²⁺ nih.gov |
| Staphylococcus carnosus | Metal Ion, Vitamin | Divalent ions, Biotin conicet.gov.ar |
| Enterobacteria (membrane-bound) | Vitamin, Metal Ion | Biotin, Na⁺ wikipedia.org |
| Rat Liver | None | Not activated by divalent cations. wikipedia.org |
pH Optima and Sensitivity
The enzymatic activity of oxaloacetate decarboxylase is highly sensitive to the pH of its environment, with each specific enzyme exhibiting a characteristic optimal pH at which its catalytic efficiency is maximal. This pH optimum can vary significantly depending on the source of the enzyme, reflecting adaptation to the physiological conditions of the organism.
An oxaloacetate decarboxylase from Pseudomonas sp. (OAC II) shows an optimal pH range of 7.5 to 8.5 and maintains stability between pH 7.5 and 9.0 at 50°C. nagase.comsekisuidiagnostics.com
The enzyme isolated from rat liver has a slightly more neutral pH optimum, functioning best between pH 6.5 and 7.5. wikipedia.org
For the enzyme from Veillonella parvula, the maximum activity for both the carboxylation and decarboxylation reactions is observed at a pH of 7.0. nih.gov
In contrast, the enzyme from Acetobacter xylinum functions optimally in a more acidic environment, with a pH optimum of 5.6. nih.gov
Similarly, the oxaloacetate-like decarboxylase activity found in Staphylococcus carnosus is most active at an acidic pH of 5.0. conicet.gov.ar
The pyruvate carboxylase from the archaeon Methanocaldococcus jannaschii, which also displays oxaloacetate decarboxylase activity, has an alkaline optimum pH of 8.5. uniprot.org
Table 3: pH Optima of Oxaloacetate Decarboxylase from Different Sources
| Organism/Source | Optimal pH |
|---|---|
| Pseudomonas sp. (OAC II) | 7.5 - 8.5 nagase.comsekisuidiagnostics.com |
| Rat Liver | 6.5 - 7.5 wikipedia.org |
| Veillonella parvula | 7.0 nih.gov |
| Acetobacter xylinum | 5.6 nih.gov |
| Staphylococcus carnosus | 5.0 conicet.gov.ar |
| Methanocaldococcus jannaschii (Pyruvate carboxylase) | 8.5 uniprot.org |
Compound Index
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetate |
| Acetyl-CoA |
| Adenosine diphosphate (B83284) (ADP) |
| Adenosine triphosphate (ATP) |
| Biotin |
| Calcium (Ca²⁺) |
| Carbon dioxide (CO₂) |
| Carboxybiotin |
| Cobalt (Co²⁺) |
| Fructose 1,6-bisphosphate |
| Magnesium (Mg²⁺) |
| Manganese (Mn²⁺) |
| NAD phosphate (NADP) |
| Nickel (Ni²⁺) |
| Nicotinamide adenine dinucleotide (NAD) |
| Oxaloacetate |
| Phenylalanine |
| Pyruvate |
Metabolic Roles and Biological Contexts
Involvement in Anaerobic Citrate (B86180) Fermentation
In certain anaerobic and facultatively anaerobic bacteria, such as Klebsiella pneumoniae, Salmonella typhimurium, and Vibrio cholerae, oxaloacetate decarboxylase is a key component of the citrate fermentation pathway. elifesciences.orgnih.govplos.org This pathway allows the bacteria to use citrate as a sole source of carbon and energy under anaerobic conditions. nih.govnih.gov
The process begins with citrate being cleaved by citrate lyase into acetate (B1210297) and oxaloacetate. creative-enzymes.com The subsequent decarboxylation of oxaloacetate to pyruvate (B1213749) is catalyzed by a specialized, membrane-bound oxaloacetate decarboxylase complex. nih.govcreative-enzymes.com This is not a simple decarboxylation; the enzyme is a primary sodium ion pump. wikipedia.orgelifesciences.orgnih.gov It harnesses the free energy released from the decarboxylation reaction to actively transport sodium ions (Na+) out of the cell, generating an electrochemical sodium gradient across the cell membrane. wikipedia.orgelifesciences.orgplos.org This gradient represents a form of stored energy that the cell can then use to power other essential processes, such as ATP synthesis, nutrient uptake, and flagellar motion. elifesciences.orgplos.org
This Na+-pumping oxaloacetate decarboxylase is typically a multi-subunit complex, consisting of α, β, and γ subunits. elifesciences.orgnih.govnih.gov
The α-subunit is a peripheral membrane protein that contains a biotin (B1667282) prosthetic group and catalyzes the decarboxylation of oxaloacetate. nih.govmarquette.edu
The β-subunit is a hydrophobic, integral membrane protein that forms the channel for Na+ translocation. creative-enzymes.comnih.gov
The γ-subunit is a small, bitopic membrane protein that stabilizes the entire complex. elifesciences.orgnih.gov
The anaerobic growth on citrate or related compounds like tartrate is often dependent on the presence of sodium ions, highlighting the physiological importance of this Na+ pump. nih.govnih.gov In Escherichia coli, the inability to synthesize oxaloacetate decarboxylase is the reason it cannot grow anaerobically on citrate alone and requires a co-substrate. microbiologyresearch.org
Anaplerotic and Cataplerotic Functions in Central Metabolism
The reaction catalyzed by oxaloacetate decarboxylase sits (B43327) at a critical metabolic intersection known as the phosphoenolpyruvate (B93156) (PEP)-pyruvate-oxaloacetate node. oup.comnih.gov This node connects glycolysis/gluconeogenesis with the tricarboxylic acid (TCA) cycle and is pivotal for directing the flow of carbon within the cell. The decarboxylation of oxaloacetate to pyruvate is considered a cataplerotic reaction.
Anaplerosis refers to reactions that replenish intermediates of the TCA cycle that have been withdrawn for biosynthetic purposes. oup.comannualreviews.org Conversely, cataplerosis is the removal of TCA cycle intermediates. annualreviews.orgresearchgate.net Cataplerotic reactions are essential for providing precursors for biosynthesis (like amino acids and glucose) and for maintaining metabolic balance. annualreviews.orgnumberanalytics.com
This reaction is also tightly linked to gluconeogenesis , the pathway that synthesizes glucose from non-carbohydrate precursors. nih.govwikipedia.org During gluconeogenesis, oxaloacetate is a key intermediate. It is typically converted to phosphoenolpyruvate (PEP) by the enzyme PEP carboxykinase (PEPCK). nih.govwikipedia.org The presence of an active oxaloacetate decarboxylase provides an alternative fate for oxaloacetate, converting it to pyruvate instead of PEP. This can influence the rate of gluconeogenesis by controlling the availability of its direct precursors. oup.com In some organisms, this cataplerotic flux is crucial; for instance, in Corynebacterium glutamicum, a high level of oxaloacetate decarboxylase activity can redirect carbon from oxaloacetate to pyruvate, which is important for the biosynthesis of certain amino acids. nih.gov
By catalyzing the irreversible conversion of a C4 intermediate (oxaloacetate) to a C3 intermediate (pyruvate), oxaloacetate decarboxylase plays a significant role in distributing cellular carbon. oup.comnih.gov This node is a critical switch point that allows cells to balance the metabolic flux between catabolism (energy generation via the TCA cycle), anabolism (biosynthesis), and energy storage. oup.comnih.gov
For example, under conditions where pyruvate is needed for biosynthetic pathways (such as the production of alanine (B10760859) or valine), upregulating oxaloacetate decarboxylase activity can channel carbon from the TCA cycle towards pyruvate. nih.govmdpi.com In some bacteria, the presence of multiple enzymes at the PEP-pyruvate-oxaloacetate node, including oxaloacetate decarboxylase, allows for a highly flexible and finely tuned response to changing nutritional conditions. oup.com The activity of oxaloacetate decarboxylase, in concert with other enzymes like pyruvate carboxylase, PEP carboxylase, and malic enzyme, dictates whether carbon is directed into the TCA cycle (anaplerosis) or drawn out of it (cataplerosis). nih.govmdpi.com
Occurrence and Functional Diversity Across Organisms
Oxaloacetate decarboxylase activity is found across a wide range of organisms, but the specific enzymes and their physiological roles can differ significantly. wikipedia.org These enzymes can be broadly categorized into membrane-bound, Na+-pumping decarboxylases and soluble, cation-dependent decarboxylases. wikipedia.org
| Organism/Enzyme | Type of Decarboxylase | Primary Function(s) & Context | Citation(s) |
| Klebsiella pneumoniae | Membrane-bound, Na+-pumping complex | Energy conservation via Na+ gradient generation during anaerobic citrate fermentation. | elifesciences.orgnih.govnih.gov |
| Salmonella typhimurium | Membrane-bound, Na+-pumping complex | Allows for Na+-dependent anaerobic growth on citrate and tartrate by coupling decarboxylation to energy-conserving ion transport. | elifesciences.orgnih.govnih.govnih.gov |
| Vibrio cholerae | Membrane-bound, Na+-pumping complex | A key enzyme in citrate fermentation, converting chemical energy from decarboxylation into a Na+ gradient for cellular work. | plos.org |
| Pseudomonas aeruginosa | Soluble, cation-independent | A highly efficient enzyme that helps maintain cellular concentrations of pyruvate and bicarbonate. Belongs to the PEP mutase/isocitrate lyase superfamily. | uniprot.orgnih.gov |
| Corynebacterium glutamicum | Soluble, Mn2+-dependent | Plays a cataplerotic role, directing carbon flux from oxaloacetate to pyruvate, particularly important for amino acid biosynthesis. | wikipedia.orgnih.govmdpi.com |
| Bacillus subtilis | --- | Lacks a dedicated oxaloacetate decarboxylase, relying on other enzymes like malic enzyme for C4-decarboxylation. | oup.comresearchgate.net |
| Human (FAHD1) | Mitochondrial, soluble | Primarily an oxaloacetate tautomerase that prevents inhibition of the TCA cycle. Also exhibits weak oxaloacetate decarboxylase activity, potentially regulating mitochondrial metabolism. | uniprot.orgresearchgate.netnih.govabcam.com |
The human enzyme, Fumarylacetoacetate Hydrolase Domain-containing protein 1 (FAHD1), is a member of the FAH superfamily. researchgate.netnih.gov While it was identified as having oxaloacetate decarboxylase activity, its primary role appears to be as a tautomerase that converts enol-oxaloacetate to the keto form, which is crucial for preventing the inhibition of succinate (B1194679) dehydrogenase and maintaining the efficiency of aerobic respiration. uniprot.orgabcam.com Its decarboxylase activity is weak but suggests it may act as a regulatory enzyme in the mitochondrial TCA cycle. uniprot.orgabcam.com
Decarboxylase Activity Exhibited by Other Enzymes
Oxaloacetate decarboxylation is not exclusively performed by dedicated oxaloacetate decarboxylase enzymes. Several other central metabolic enzymes exhibit this reaction as a side activity. wikipedia.orgnih.govoup.com
Pyruvate Carboxylase (PC): This biotin-dependent enzyme primarily catalyzes the anaplerotic carboxylation of pyruvate to form oxaloacetate. nih.gov However, the carboxyltransferase domain of PC is homologous to that of the Na+-pumping oxaloacetate decarboxylase and can catalyze the reverse reaction, the decarboxylation of oxaloacetate, albeit less efficiently under normal physiological conditions. marquette.edu
Malic Enzyme (ME): This enzyme typically catalyzes the oxidative decarboxylation of malate (B86768) to pyruvate and CO2. nih.gov The reaction mechanism proceeds via an oxaloacetate intermediate, and many malic enzymes can directly decarboxylate oxaloacetate, sometimes at rates comparable to their primary malic activity. nih.govresearchgate.net In some bacteria, certain malic enzyme homologs have evolved to function as dedicated oxaloacetate decarboxylases. oup.comnih.gov
PEP Carboxykinase (PEPCK): A key enzyme in gluconeogenesis, PEPCK catalyzes the reversible decarboxylation and phosphorylation of oxaloacetate to PEP. nih.govresearchgate.net This decarboxylation step is central to its physiological function of bypassing the irreversible pyruvate kinase reaction of glycolysis. nih.gov
Distinguishing "true" or dedicated oxaloacetate decarboxylases from enzymes with ancillary activity depends on physiological context, catalytic efficiency, and protein structure.
"True" oxaloacetate decarboxylases are enzymes whose primary, and often sole, physiological function is the irreversible decarboxylation of oxaloacetate to pyruvate. wikipedia.orgoup.com These can be classified into two main groups:
Membrane-bound, Na+-pumping decarboxylases: These are complex, multi-subunit enzymes found in some anaerobic bacteria. Their defining feature is the coupling of decarboxylation to ion transport for energy conservation, a highly specialized function not seen in other enzymes. wikipedia.orgelifesciences.org
Soluble, divalent cation-dependent decarboxylases: Found in various microorganisms like Corynebacterium glutamicum, these enzymes are specifically adapted for high-flux cataplerotic reactions, converting oxaloacetate to pyruvate without being part of a broader reaction like malate oxidation. wikipedia.orgnih.gov
In contrast, the oxaloacetate decarboxylase activity of enzymes like pyruvate carboxylase or malic enzyme is considered an ancillary or side activity. nih.govoup.com For these enzymes, the decarboxylation of oxaloacetate is either the reverse of their primary physiological reaction (as in pyruvate carboxylase) or one step in a multi-step catalytic mechanism (as in malic enzyme). marquette.eduresearchgate.net While this ancillary activity may have some physiological relevance, it is not the main purpose for which the enzyme is maintained in the cell. The human FAHD1 protein, for example, acts as a weak oxaloacetate decarboxylase, but its primary role is as a tautomerase. uniprot.org
Genetic and Evolutionary Aspects of Oxaloacetate Decarboxylase
Gene Identification, Cloning, and Expression
The identification and characterization of genes encoding oxaloacetate decarboxylase have been achieved in a range of organisms, from archaea to humans, highlighting the enzyme's widespread significance.
In the archaeon Archaeoglobus fulgidus, genes with similarity to the oxaloacetate decarboxylase Na+ pump from Klebsiella pneumoniae have been identified. nih.gov These include genes for the water-soluble carboxyltransferase (AfOadA) and the biotin (B1667282) protein (AfOadC), which have been successfully cloned and expressed in Escherichia coli. nih.gov However, the membrane-bound subunits, AfOadB and AfOadG, were not readily synthesized in this host. nih.gov The isolated AfOadA was shown to catalyze the carboxyl transfer from oxaloacetate to the biotin group of AfOadC. nih.gov
The gene for a soluble, divalent cation-dependent oxaloacetate decarboxylase (ODx) was identified for the first time in Corynebacterium glutamicum. nih.gov Due to a lack of sequence information, the protein was purified, and peptide mass fingerprinting was used to identify the corresponding odx gene (cg1458). nih.govresearchgate.net Subsequent inactivation and overexpression of this gene confirmed its function, leading to the absence of ODx activity and a 30-fold increase in specific activity, respectively. nih.govresearchgate.net Transcriptional analysis revealed that the odx gene is part of an operon with a putative S-adenosylmethionine-dependent methyltransferase gene. nih.govresearchgate.net
In eukaryotes, the identification of an oxaloacetate decarboxylase was more recent. Through molecular modeling and biochemical investigations, the human protein FAH domain-containing protein 1 (FAHD1) was identified as a mitochondrial oxaloacetate decarboxylase. nih.govnih.govresearchgate.net This discovery suggested that dedicated oxaloacetate decarboxylases exist in mammals and are part of the fumarylacetoacetate hydrolase (FAH) superfamily. nih.govresearchgate.net The citM gene from Lactococcus lactis was also shown to encode an oxaloacetate decarboxylase, which was subsequently expressed and purified from E. coli for characterization. nih.gov
Analysis of Sequence Conservation and Homology
Sequence analysis of oxaloacetate decarboxylases and their relatives has revealed conserved domains and residues that are crucial for their function and indicative of their evolutionary relationships.
Members of the fumarylacetoacetate hydrolase (FAH) superfamily, which includes the human oxaloacetate decarboxylase FAHD1, share a conserved region known as the FAH domain. bohrium.comdntb.gov.ua This domain forms the catalytic core of these enzymes. Within FAHD1, specific amino acids such as H30, E33, and K123 have been identified as key residues for its catalytic activity through mutational studies. nih.gov For instance, mutating K123 to alanine (B10760859) abolishes both the oxaloacetate decarboxylase and acylpyruvate hydrolase activities of the enzyme. nih.gov
The biotin-dependent oxaloacetate decarboxylases exhibit homology with other biotin-dependent enzymes. nih.gov These enzymes typically contain a biotin carboxyl carrier protein (BCCP) domain and a carboxyltransferase (CT) domain. nih.gov Phylogenetic analysis suggests that the carboxyltransferase domain of pyruvate (B1213749) carboxylase, which is homologous to that in oxaloacetate decarboxylase, has an ancient origin. marquette.edu
Furthermore, a group of oxaloacetate decarboxylases belongs to the malic enzyme family. nih.gov The essential catalytic residues are conserved across all members of this family, suggesting a common mechanism for the decarboxylation of oxaloacetate. nih.gov In the broader context of decarboxylases, phylogenetic analysis of oxalyl-CoA decarboxylases (OXCs) in plants shows conservation across species, with distinct classes for dicots and monocots. nih.gov These enzymes share three conserved domains: an N-terminal PYR domain, a middle R domain, and a C-terminal PP domain. nih.gov
Evolutionary Relationships within Biotin-Dependent Enzyme Families and the Fumarylacetoacetate Hydrolase (FAH) Superfamily
The evolutionary history of oxaloacetate decarboxylase is intertwined with that of two major enzyme superfamilies: the biotin-dependent enzymes and the fumarylacetoacetate hydrolase (FAH) superfamily.
The biotin-dependent enzymes are found across all three domains of life, indicating an ancient evolutionary origin. marquette.edu These enzymes catalyze carboxylation, decarboxylation, and transcarboxylation reactions and share a common feature of utilizing a covalently bound biotin cofactor. marquette.edunih.gov Phylogenetic analyses of the individual domains of these enzymes support their ancient origins. marquette.edu It is proposed that an ancestral carboxyltransferase domain was later adapted for various functions, including the decarboxylation activity seen in the oxaloacetate decarboxylase complex of anaerobic bacteria. marquette.edu The evolution of this enzyme family likely involved multiple instances of domain fusion and fission. dntb.gov.ua
The FAH superfamily is characterized by a conserved FAH domain and includes enzymes with a wide range of catalytic activities. nih.govbohrium.com Prokaryotic members of this superfamily are primarily involved in the degradation of complex carbon sources. bohrium.comdntb.gov.ua In contrast, eukaryotic members, such as the human mitochondrial oxaloacetate decarboxylase FAHD1, appear to have evolved to take on important regulatory roles in metabolism. bohrium.comdntb.gov.ua The identification of oxaloacetate decarboxylase activity in eukaryotic members of the FAH superfamily supports the concept that these enzymes have acquired new functions throughout evolution. bohrium.com
A comparative analysis of oxaloacetate decarboxylase with other homologous decarboxylases reveals shared structural and functional features, providing insights into their evolutionary divergence.
The biotin-dependent oxaloacetate decarboxylase is part of a family of sodium-pumping decarboxylases found exclusively in anaerobic bacteria. wikipedia.org This family also includes methylmalonyl-CoA decarboxylase , glutaconyl-CoA decarboxylase , and malonate decarboxylase . wikipedia.org These enzymes couple the free energy of decarboxylation to the transport of sodium ions across the cell membrane. wikipedia.org
A key homologous enzyme is pyruvate carboxylase , which, like the biotin-dependent oxaloacetate decarboxylase, possesses a carboxyltransferase domain responsible for transferring a carboxyl group to or from biotin. marquette.edunih.gov Phylogenetic studies suggest a close evolutionary relationship between the carboxyltransferase domains of these enzymes. marquette.edu
Transcarboxylase from Propionibacterium shermanii is another biotin-dependent enzyme that shares a homologous carboxyltransferase domain. marquette.edunih.gov This enzyme is unique in that it catalyzes the transfer of a carboxyl group between two organic molecules, utilizing two distinct carboxyltransferase domains. marquette.edu
The table below provides a comparative overview of these homologous biotin-dependent enzymes.
| Enzyme | Function | Key Homologous Domain |
| Oxaloacetate Decarboxylase (biotin-dependent) | Decarboxylation of oxaloacetate coupled to Na+ transport | Carboxyltransferase |
| Pyruvate Carboxylase | Carboxylation of pyruvate to form oxaloacetate | Carboxyltransferase |
| Transcarboxylase | Carboxyl transfer from methylmalonyl-CoA to pyruvate | Carboxyltransferase |
| Methylmalonyl-CoA Decarboxylase | Decarboxylation of methylmalonyl-CoA coupled to Na+ transport | Carboxyltransferase |
| Glutaconyl-CoA Decarboxylase | Decarboxylation of glutaconyl-CoA coupled to Na+ transport | Carboxyltransferase |
| Malonate Decarboxylase | Decarboxylation of malonate coupled to Na+ transport | Carboxyltransferase |
The structural and functional similarities among these enzymes underscore a common evolutionary ancestry, with diversification leading to their specialized roles in metabolism.
Advanced Research Methodologies and Experimental Approaches
Enzyme Purification and Biochemical Characterization
The isolation and detailed biochemical study of oxaloacetate decarboxylase from various organisms have been fundamental to understanding its physiological role and catalytic mechanism. Purification strategies typically involve multiple chromatographic steps to achieve homogeneity, followed by a thorough characterization of the enzyme's physical and kinetic properties.
For instance, the soluble, manganese-dependent oxaloacetate decarboxylase from Corynebacterium glutamicum has been purified approximately 300-fold to apparent homogeneity. rcsb.orgnih.gov The process for this enzyme generally involves cell disruption, followed by a series of column chromatography steps, such as ion exchange and gel filtration. nih.gov Characterization of the purified enzyme revealed it to be a tetramer with a total molecular mass of about 118 kDa, composed of four identical subunits of approximately 31.7 kDa each. rcsb.orgnih.gov This class of oxaloacetate decarboxylase is dependent on divalent cations for its activity, with Mn²⁺ being the most effective. rcsb.org
Similarly, a soluble oxaloacetate decarboxylase from Pseudomonas sp. has been characterized. This enzyme displays optimal activity under specific pH and temperature conditions and also requires divalent cations like Mg²⁺ or Mn²⁺ for its function. nih.gov
The biochemical properties of these enzymes are defined by their kinetic parameters, stability under various conditions, and their interactions with substrates and inhibitors. These characteristics are often summarized in detailed tables derived from experimental data.
Table 1: Biochemical Properties of Soluble Oxaloacetate Decarboxylases
| Property | Corynebacterium glutamicum | Pseudomonas sp. |
|---|---|---|
| Purification Fold | ~65-fold nih.gov to 300-fold rcsb.orgnih.gov | Not specified |
| Native MW | ~62 kDa (dimer) nih.gov to 118 kDa (tetramer) rcsb.orgnih.gov | ~120 kDa nih.gov |
| Subunit MW | ~29-32 kDa nih.gov | ~31 kDa nih.gov |
| Optimal pH | 7.0 nih.gov | 7.5 - 8.5 nih.gov |
| pH Stability | Not specified | 7.5 - 9.0 (at 50°C) nih.govnih.gov |
| Optimal Temp. | Not specified | 40 - 50°C nih.govnih.gov |
| Thermal Stability | Not specified | Stable at ≤ 50°C nih.govnih.gov |
| Activators | Mn²⁺, Mg²⁺, Co²⁺, Ni²⁺, Ca²⁺ rcsb.org | Mg²⁺, Mn²⁺ nih.gov |
| Inhibitors | Cu²⁺, Zn²⁺, ADP, Coenzyme A, Succinate (B1194679) rcsb.org | Sodium dodecylsulfate nih.gov |
Table 2: Kinetic Parameters of Soluble Oxaloacetate Decarboxylases
| Enzyme Source | Substrate | K_m | V_max | k_cat |
|---|---|---|---|---|
| C. glutamicum rcsb.orgnih.gov | Oxaloacetate | 2.1 mM | 158 µmol/min/mg | 311 s⁻¹ |
| C. glutamicum nih.gov | Oxaloacetate | 1.4 mM | 201 µmol/min/mg | 104 s⁻¹ |
| C. glutamicum rcsb.orgnih.gov | Mn²⁺ | 1.2 mM | Not applicable | Not applicable |
Note: Variations in reported values for C. glutamicum may be due to different strains or experimental conditions.
Genetic Engineering and Site-Directed Mutagenesis Studies
Genetic engineering and site-directed mutagenesis have been indispensable tools for probing the function of oxaloacetate decarboxylase, particularly for identifying the genes that code for the enzyme and for understanding the roles of specific amino acid residues in catalysis and ion transport.
In Corynebacterium glutamicum, the gene encoding the soluble oxaloacetate decarboxylase (odx) was identified for the first time by purifying the protein and using peptide mass fingerprinting. nih.govuniprot.org Subsequently, genetic manipulation techniques were used to create strains where the odx gene was inactivated or overexpressed. The inactivation of the gene resulted in a complete loss of oxaloacetate decarboxylase activity, while its overexpression led to a 30-fold increase in specific activity. nih.govuniprot.org These experiments unequivocally confirmed the function of the odx gene and provided a platform to study the enzyme's role in the cell's metabolic network, such as its impact on L-lysine production. nih.govuniprot.org
Site-directed mutagenesis has been particularly insightful in studies of the membrane-bound, Na⁺-pumping oxaloacetate decarboxylase found in various anaerobic bacteria. This enzyme complex consists of three subunits—α, β, and γ—and couples the free energy of decarboxylation to the transport of sodium ions across the cell membrane. elifesciences.orgebi.ac.uk Mutagenesis studies have been crucial for identifying the amino acid residues that are essential for the enzyme's dual functions of catalysis and ion transport.
Key Mutagenesis Findings:
α and γ Subunits (Carboxyltransferase Activity): The α subunit contains the carboxyltransferase active site. Studies have shown that the small γ subunit contains a Zn²⁺ ion that is essential for accelerating the catalytic rate. nih.govnih.gov Site-directed mutagenesis of residues that act as ligands for this Zn²⁺ ion, such as Asp17, His207, and His209, completely inactivates the enzyme. nih.gov Furthermore, mutating a nearby residue, Lys178, also abolishes activity, suggesting it plays a critical role in the catalytic mechanism. nih.gov
β Subunit (Decarboxylation and Na⁺ Pumping): The integral membrane β subunit is responsible for the decarboxylation of a carboxybiotin intermediate and the coupled translocation of Na⁺. marquette.edu Mutagenesis of numerous conserved residues within the transmembrane helices of this subunit has helped to map the Na⁺ binding sites and the proton pathway. For example, replacing Tyrosine-229 (Y229) with phenylalanine completely inactivates the enzyme. rcsb.org This residue is believed to be part of a proton delivery network required for the decarboxylation step. rcsb.orgmarquette.edu Other critical residues identified through mutagenesis include Asp203 and Ser382, which are thought to be directly involved in binding the two Na⁺ ions that are transported per catalytic cycle. nih.govmarquette.edunih.gov Mutations at these sites can uncouple Na⁺ transport from the decarboxylation activity, providing strong evidence for their central role in the energy coupling mechanism. nih.gov
These genetic studies have been instrumental in developing a mechanistic model where substrate binding and decarboxylation on different subunits are coordinated with conformational changes that facilitate the pumping of sodium ions. marquette.edunih.gov
Structural Determination Techniques
Determining the three-dimensional structure of oxaloacetate decarboxylase and its components is essential for a complete understanding of its mechanism. Researchers have employed several high-resolution structural biology techniques to visualize the enzyme's architecture.
X-ray crystallography has provided atomic-level insights into the structure of different types of oxaloacetate decarboxylases and their domains.
Na⁺-Pump Carboxyltransferase Domain: The crystal structure of the carboxyltransferase domain of the α subunit from the Vibrio cholerae Na⁺ pump was determined at 1.7 Å resolution (PDB: 2NX9). nih.govwikipedia.org The structure revealed a TIM barrel fold, forming a dimer. nih.govwikipedia.org A key feature is the active site located in a deep cleft, containing a Zn²⁺ ion coordinated by the very residues (Asp17, His207, His209) that mutagenesis studies had identified as essential for catalysis. nih.gov
Pseudomonas aeruginosa Oxaloacetate Decarboxylase: The crystal structure of a novel class of oxaloacetate decarboxylase from Pseudomonas aeruginosa (PA4872) was solved at 1.9 Å resolution (PDB: 3B8I). rcsb.org This enzyme assembles as a dimer of dimers. rcsb.org The structure was determined in complex with Mg²⁺ and an oxalate (B1200264) molecule, a substrate analog, which provided a snapshot of the active site and confirmed its placement within the PEP mutase/isocitrate lyase superfamily of enzymes. rcsb.org
Human Mitochondrial FAHD1: The crystal structure of the human mitochondrial oxaloacetate decarboxylase, FAHD1, was resolved, providing insight into its catalytic center. nih.gov The structure, determined in both the unligated form and in complex with the inhibitor oxalate, revealed a flexible "lid" region that changes conformation upon ligand binding, a critical feature for its enzymatic activity. nih.gov
For large, membrane-bound protein complexes like the Na⁺-pumping oxaloacetate decarboxylase, which can be challenging to crystallize, cryo-electron microscopy (Cryo-EM) has become a powerful alternative.
A significant breakthrough was the determination of the structure of the Salmonella typhimurium oxaloacetate decarboxylase βγ sub-complex using Cryo-EM. nih.govelifesciences.org This study revealed that the membrane-embedded β and γ subunits form a β₃γ₃ hetero-hexameric assembly. nih.govelifesciences.org The structure provided the first detailed view of the membrane portion of the pump, offering crucial insights into how the complex is assembled and how the γ subunit stabilizes the β subunit within the membrane. nih.govelifesciences.org This structural model, combined with functional data, has led to the proposal of an "elevator mechanism" for sodium transport by the β subunit. nih.gov
While X-ray crystallography and Cryo-EM provide largely static pictures of proteins, Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely suited to studying their dynamics in solution. Although a complete high-resolution structure of oxaloacetate decarboxylase determined by NMR has not been reported, the technique is invaluable for probing molecular motions across a wide range of timescales, which are often essential for enzyme function. utoronto.casemanticscholar.org
NMR can be used to study substrate binding, conformational changes upon ligand interaction, and the flexibility of loops and domains that are critical for catalysis. semanticscholar.org In the context of oxaloacetate decarboxylase, NMR could be used to investigate the dynamics of the flexible biotin (B1667282) carboxyl carrier protein (BCCP) domain as it moves between active sites in the Na⁺-pumping enzyme. While direct NMR studies on the enzyme complex are challenging due to its size, NMR has been successfully used to detect and quantify its unstable substrate, oxaloacetate, within complex biological environments like liver mitochondria. nih.gov This demonstrates the power of NMR to study not only the enzyme but also the metabolic context in which it operates.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure and folding characteristics of proteins like oxaloacetate decarboxylase. This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing insights into the protein's structural elements such as α-helices, β-sheets, and random coils.
In studies of enzymes engineered to catalyze oxaloacetate decarboxylation, CD spectroscopy has been crucial for confirming their structural integrity. For instance, a 31-residue polypeptide named Oxaldie-4, designed to function as an oxaloacetate decarboxylase, was shown through CD and NMR spectroscopy to adopt a stably folded structure in solution. rsc.org Similarly, an 18-residue miniature enzyme called Apoxaldie-1, based on the apamin (B550111) peptide structure, was analyzed using CD spectroscopy. cardiff.ac.uk The results revealed that in its oxidized form, Apoxaldie-1 possesses a stable, folded structure which is essential for its catalytic activity and is lost upon the reduction of its disulfide bonds. cardiff.ac.uk This engineered enzyme maintained its secondary structure at temperatures above 75°C and in the presence of high concentrations of guanidinium (B1211019) chloride, demonstrating significant stability. cardiff.ac.uk
The application of CD spectroscopy extends to related decarboxylases, providing a model for how oxaloacetate decarboxylase itself can be studied. Analysis of 4-oxalocrotonate decarboxylase (NahK), a vinylogous β-keto acid decarboxylase, utilized far-UV CD spectra (190–260 nm) to determine its secondary structure content. nih.govacs.org Deconvolution of the spectral data provided quantitative estimates of its structural components. nih.govacs.org Furthermore, by collecting CD spectra at various temperatures, the thermal stability of the enzyme was assessed, revealing a melting temperature between 60 and 70 °C. nih.govacs.org
| Structural Element | Estimated Content (%) |
|---|---|
| α-Helices | 37% |
| β-Strands | 31% |
| Random Coils | 31% |
Intrinsic Fluorescence Spectroscopy (e.g., Red Edge Excitation Shift - REES)
Intrinsic fluorescence spectroscopy, particularly utilizing the Red Edge Excitation Shift (REES) phenomenon, serves as a sensitive tool to probe the microenvironment of tryptophan residues within oxaloacetate decarboxylase (OAD) and detect conformational changes upon ligand binding. cardiff.ac.ukplos.org REES refers to the shift in the fluorescence emission maximum to longer wavelengths (a red shift) when the excitation wavelength is shifted to the "red edge" of the absorption band. cardiff.ac.uk This effect is prominent when the mobility of solvent molecules around a fluorophore, such as tryptophan, is restricted, indicating changes in the local environment's polarity and solvent accessibility. nih.gov
Studies on the OAD complex from Vibrio cholerae have employed this technique to investigate the effects of binding oxomalonate (B1226002), a competitive inhibitor. cardiff.ac.ukplos.org The OAD holoenzyme, comprising α, β, and γ subunits, exhibits a typical tryptophan fluorescence spectrum. plos.org In the absence of the inhibitor, shifting the excitation wavelength from 275 nm to 307 nm resulted in a +7.2 nm REES, indicating some restriction of tryptophan-surrounding solvent molecules. cardiff.ac.uk
Upon the addition of 10 mM oxomalonate, this shift was enhanced to 10.8 nm. nih.gov This increased REES value signifies that inhibitor binding leads to a more rigid and less mobile environment around the tryptophan residues, consistent with a structural change that "stiffens" the protein. cardiff.ac.uknih.gov These spectroscopic shifts are largely attributed to structural alterations in the α subunit, which contains the carboxyltransferase catalytic site. cardiff.ac.ukplos.org REES changes were also observed in the isolated α and αγ subunits upon oxomalonate binding, further localizing the conformational changes to the catalytic subunit. cardiff.ac.ukplos.org
| Condition | Excitation Wavelength Shift | Observed REES (nm) | Interpretation |
|---|---|---|---|
| OAD Holoenzyme | 275 nm → 307 nm | +7.2 | Baseline restriction of tryptophan environment |
| OAD Holoenzyme + 10 mM Oxomalonate | 275 nm → 307 nm | +10.8 | Increased rigidity and solvent restriction upon inhibitor binding |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy, specifically Fourier-transform infrared (FTIR) spectroscopy, is utilized to investigate the secondary structure of oxaloacetate decarboxylase (OAD). By analyzing the amide I band (1600-1700 cm⁻¹), which arises primarily from C=O stretching vibrations of the polypeptide backbone, researchers can quantify the relative proportions of α-helices, β-sheets, and other structural motifs.
FTIR studies on the OAD complex and its individual α and αγ subunits from Vibrio cholerae revealed a main component band centered between 1650 and 1655 cm⁻¹. cardiff.ac.ukplos.org This spectral feature is characteristic of a high α-helical content in the protein's secondary structure. cardiff.ac.ukplos.org
Furthermore, IR spectroscopy can detect subtle changes in secondary structure upon ligand binding. The addition of the inhibitor oxomalonate to the OAD complex induced a noticeable shift of the amide I band toward higher wavenumbers. cardiff.ac.ukplos.org Specifically, the band component for α-helices shifted from a range of 1655–1651 cm⁻¹ to 1653–1648 cm⁻¹, while the β-sheet component shifted from 1631 cm⁻¹ to 1635 cm⁻¹. plos.org This shift is interpreted as a slight decrease in the proportion of β-sheet structures with a corresponding increase in α-helical structures, indicating that inhibitor binding elicits measurable conformational changes in the enzyme's backbone structure. cardiff.ac.ukplos.org
| Secondary Structure | Wavenumber (cm⁻¹) - Without Inhibitor | Wavenumber (cm⁻¹) - With Oxomalonate |
|---|---|---|
| α-Helices | 1655–1651 | 1653–1648 |
| β-Sheets | 1631 | 1635 |
Computational Modeling and In Silico Approaches
Computational modeling and in silico methods have become indispensable for elucidating the complex mechanisms of enzymes like oxaloacetate decarboxylase. These approaches complement experimental data by providing atomic-level insights into ligand binding, reaction pathways, and enzyme dynamics. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations are employed to build and refine models of enzyme-substrate interactions and catalytic events. wikipedia.orgnih.gov
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. researchgate.net This method is instrumental in identifying key residues involved in substrate recognition and catalysis. For instance, in silico docking studies on human FAHD1, a mitochondrial oxaloacetate decarboxylase, have been used to model how the substrate is stabilized within the active site through a complex network of hydrogen bonds involving specific amino acid residues.
Molecular dynamics (MD) simulations extend these static models by simulating the movements of atoms in the protein-ligand complex over time, typically on the nanosecond to microsecond scale. MD simulations provide a dynamic view of the binding process, revealing the stability of the complex and the conformational changes that may occur. researchgate.net In studies of related enzymes, MD simulations have been used to validate docking results, confirm the stability of protein-ligand interactions, and investigate the structural basis for catalysis. wikipedia.org The combination of docking and MD simulations offers a powerful approach to understand the structure-function relationship of oxaloacetate decarboxylase at a molecular level. nih.gov
Density Functional Theory (DFT) Studies on Reaction Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and compute the energetics of chemical reactions. It has been applied to study the mechanism of oxaloacetate decarboxylation, providing detailed insights into the energy barriers of the reaction steps.
One DFT study investigated the decarboxylation of oxaloacetate catalyzed by transition metal ions (M²⁺ where M = Cu, Zn, Co). rsc.org The calculations showed that the catalytic cycle involves two main stages: the formation of an oxaloacetate-M²⁺ complex and the subsequent cleavage of the C-C bond, with the latter being the rate-determining step. rsc.org The study revealed that oxaloacetate can exist in two forms, enol and keto, and the energy barriers for C-C bond cleavage differ significantly between them and for each metal ion catalyst. rsc.org The results indicated that the decarboxylation proceeds more readily through the keto form of the oxaloacetate-M²⁺ complex and that Cu²⁺ exhibits better catalytic activity compared to Zn²⁺ and Co²⁺. rsc.org
Another DFT study investigated the decarboxylation of oxaloacetic acid catalyzed by ethylenediamine. The calculations determined that the decarboxylation of the imine intermediate is the rate-determining step, with a calculated energy barrier of 16.46 kcal/mol.
| Oxaloacetate Form | Cu²⁺ | Zn²⁺ | Co²⁺ |
|---|---|---|---|
| Enol | 89.5 | 261.5 | 37.5 |
| Keto | 25.3 | 31.2 | 63.3 |
Development and Optimization of Enzyme Activity Assays
Several assay methods have been developed to measure the activity of oxaloacetate decarboxylase, often relying on spectrophotometric detection of either the substrate's disappearance or the product's appearance.
A common approach is a discontinuous spectrophotometric assay. In this method, the reaction mixture, containing buffer, necessary cofactors (e.g., MgCl₂), and cell extract, is initiated by the addition of oxaloacetate. After a set incubation time, the reaction is terminated by adding an acid like trichloroacetic acid. The amount of pyruvate (B1213749) formed is then quantified in a subsequent reaction by measuring the oxidation of NADH in the presence of lactate (B86563) dehydrogenase (LDH). A control reaction without the enzyme extract is used to correct for the non-enzymatic, spontaneous decarboxylation of oxaloacetate.
Coupled enzyme assays provide a continuous method for monitoring activity. One such system couples the decarboxylation of oxaloacetate to the reduction of its product, pyruvate. The pyruvate is used by lactate dehydrogenase, and the reaction is monitored by the decrease in NADH absorbance at 340 nm. An alternative coupled system involves the enzyme malate (B86768) dehydrogenase (MDH). In this cascade, MDH converts malate to oxaloacetate, and the subsequent decarboxylation of oxaloacetate by OAD pulls the equilibrium, allowing the rate to be determined by monitoring the formation of NADH.
For high-throughput screening (HTS) of decarboxylase inhibitors, a linked enzyme assay has been optimized. This method quantifies the CO₂ produced during the decarboxylation reaction. The released CO₂ is converted to bicarbonate, which is then used by phosphoenolpyruvate (B93156) carboxylase (PEPC) to generate oxaloacetate from phosphoenolpyruvate. This newly formed oxaloacetate is reduced by malate dehydrogenase (MDH) in an NADH-dependent reaction. The rate of OAD activity is therefore directly proportional to the rate of NADH oxidation, which can be monitored spectrophotometrically. To increase sensitivity and reduce background from atmospheric CO₂, this assay is often performed under an inert nitrogen atmosphere in an enclosed system.
| Assay Type | Principle | Detection Method | Key Features |
|---|---|---|---|
| Discontinuous Spectrophotometric Assay | Measures pyruvate formation after stopping the reaction. Pyruvate is quantified using lactate dehydrogenase and NADH. | Spectrophotometry (NADH absorbance) | Requires reaction termination; corrects for spontaneous OAA decay. |
| Coupled Continuous Assay (LDH) | The product pyruvate is continuously reduced by lactate dehydrogenase. | Spectrophotometry (decrease in NADH absorbance at 340 nm) | Real-time monitoring of enzyme activity. |
| Coupled Continuous Assay (MDH) | OAD activity pulls the MDH equilibrium, allowing measurement of NADH production. | Spectrophotometry (increase in NADH absorbance) | Used to study enzyme cascades and interactions. |
| Linked HTS Assay (PEPC/MDH) | Measures CO₂ production, which is linked to NADH oxidation via PEPC and MDH. | Spectrophotometry (NADH absorbance) | Suitable for high-throughput screening; sensitive to CO₂. |
Spectrophotometric Coupled Assays
Spectrophotometric coupled assays are a common and convenient method for the continuous monitoring of enzyme activity. For oxaloacetate decarboxylase, the assay relies on coupling the production of pyruvate to a second, indicator reaction that involves a change in absorbance of a chromophore, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.govnih.gov
The most widely used coupled assay for oxaloacetate decarboxylase links the formation of pyruvate to its reduction to lactate by the enzyme lactate dehydrogenase (LDH). worthington-biochem.com This reaction requires NADH as a coenzyme. The oxidation of NADH to NAD⁺ is directly proportional to the amount of pyruvate produced by oxaloacetate decarboxylase. Since NADH absorbs light at a wavelength of 340 nm and NAD⁺ does not, the rate of the reaction can be followed by monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. researchgate.netraybiotech.com
The reaction scheme is as follows:
Primary Reaction (Oxaloacetate Decarboxylase): Oxaloacetate → Pyruvate + CO₂
Indicator Reaction (Lactate Dehydrogenase): Pyruvate + NADH + H⁺ → Lactate + NAD⁺
This continuous assay allows for the real-time measurement of enzyme kinetics. nih.gov By varying the concentration of the substrate (oxaloacetate), researchers can determine key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). asm.org It is crucial to ensure that the components of the coupling system, such as LDH and NADH, are present in excess so that the rate-limiting step is the decarboxylation of oxaloacetate. nih.gov Control experiments without the primary enzyme are necessary to account for the non-enzymatic, spontaneous decarboxylation of oxaloacetate. researchgate.net
Research Findings: Studies on the soluble oxaloacetate decarboxylase from Corynebacterium glutamicum have utilized this spectrophotometric coupled assay to characterize its kinetic properties. Two separate studies have reported slightly different, yet comparable, kinetic parameters for the enzyme from this organism. asm.orgnih.gov
| Kinetic Parameter | Value (Jetten et al., 1995) nih.gov | Value (Klaffl & Eikmanns, 2010) asm.org | Unit |
|---|---|---|---|
| Kₘ for Oxaloacetate | 2.1 | 1.4 | mM |
| Vₘₐₓ | 158 | 201 | μmol/min/mg protein |
| k꜀ₐₜ | 311 | 104 | s⁻¹ |
| Kₘ for Mn²⁺ | 1.2 | Not Reported | mM |
Radioisotope-Based Assays
Radioisotope-based assays offer a highly sensitive and direct method for measuring enzyme activity by tracking the fate of a radiolabeled substrate. For oxaloacetate decarboxylase, this typically involves using oxaloacetate labeled with carbon-14 (B1195169) (¹⁴C) at the carboxyl group that is removed during the reaction (e.g., [1-¹⁴C]oxaloacetate or [4-¹⁴C]oxaloacetate). The assay directly measures the production of radiolabeled carbon dioxide (¹⁴CO₂). nih.gov
The general procedure involves incubating the enzyme with the ¹⁴C-labeled oxaloacetate substrate in a sealed reaction vessel. The reaction is allowed to proceed for a specific time and is then terminated, often by the addition of acid, which also aids in driving all the dissolved CO₂ into the gas phase. The ¹⁴CO₂ produced is trapped by a CO₂-absorbing agent, such as a strong base (e.g., sodium hydroxide) or an organic base (e.g., hyamine hydroxide), which is typically placed in a separate well or on a filter paper strip within the sealed vessel. nih.gov
The amount of radioactivity trapped is then quantified using liquid scintillation counting. This value is directly proportional to the amount of ¹⁴CO₂ produced and thus reflects the activity of the oxaloacetate decarboxylase. This method is particularly useful for crude cell extracts where spectrophotometric assays may be compromised by interfering reactions or turbidity. Its high sensitivity allows for the detection of very low levels of enzyme activity. nih.govnih.gov
Research Findings: While spectrophotometric methods are more common for oxaloacetate decarboxylase, the principles of radioisotope assays are well-established for other decarboxylases. nih.gov The data obtained from such an experiment would allow for the calculation of the absolute rate of substrate turnover. The following table illustrates the type of data that would be generated in a typical radioisotope-based assay for oxaloacetate decarboxylase, showing the relationship between enzyme concentration and product formation.
| Enzyme Concentration (μg) | ¹⁴CO₂ Trapped (Counts Per Minute, CPM) | Product Formed (nmol) |
|---|---|---|
| 0 (Control) | 150 | 0.08 |
| 5 | 3,250 | 1.63 |
| 10 | 6,480 | 3.24 |
| 15 | 9,650 | 4.83 |
| 20 | 12,900 | 6.45 |
Biotechnological and Pathogenic Implications
Role in Microbial Pathogenicity and Virulence
Oxaloacetate decarboxylase plays a significant role in the survival and virulence of various pathogenic microorganisms. The membrane-bound form of this enzyme is a key component of the sodium ion transport decarboxylase family, which is found exclusively in anaerobic bacteria. wikipedia.org By catalyzing the decarboxylation of oxaloacetate to pyruvate (B1213749), the enzyme provides the necessary energy to pump sodium ions across the cell membrane. wikipedia.org This generated sodium gradient is crucial for driving ATP synthesis, nutrient uptake, and motility in these organisms. wikipedia.orgelifesciences.org
The enzyme is present in several human pathogens, including Klebsiella aerogenes, Klebsiella pneumoniae, Salmonella typhimurium, and Legionella pneumophila. elifesciences.org In these bacteria, oxaloacetate decarboxylase is an essential part of the anaerobic citrate (B86180) fermentation pathway, highlighting its importance for their metabolism under anaerobic conditions. elifesciences.orgnih.gov Research has shown that this enzyme is important for the pathogenicity of certain pathogens. elifesciences.org For instance, in the porcine lung pathogen Actinobacillus pleuropneumoniae, enzymes at the PEP-pyruvate-oxaloacetate node, including the oxaloacetate decarboxylase complex, are linked to virulence. asm.org The ability of this pathogen to fix carbon from bicarbonate appears to be important for its virulence. asm.org
In the realm of plant pathogens, the role of oxalate (B1200264) decarboxylase (a related enzyme that degrades oxalic acid) in virulence is also recognized, particularly in necrotrophic fungi that use oxalic acid as a virulence factor. frontiersin.orgnih.gov However, the specific contribution of these enzymes to pathogenicity can vary between different fungal species. frontiersin.orgnih.govtandfonline.com For example, in Colletotrichum siamense, a hemibiotrophic fungus, different oxalate decarboxylase genes have distinct roles in morphogenesis, stress regulation, and pathogenicity. frontiersin.org
Table 1: Presence of Oxaloacetate Decarboxylase in Pathogenic Microorganisms and its Implicated Role
| Pathogen | Role of Oxaloacetate Decarboxylase | References |
|---|---|---|
| Klebsiella pneumoniae | Part of the anaerobic citrate fermentation pathway, functions as a primary Na+ pump. | elifesciences.orgnih.gov |
| Salmonella typhimurium | Important for pathogenicity, part of the anaerobic citrate fermentation pathway. | elifesciences.org |
| Legionella pneumophila | Implicated in pathogenicity. | elifesciences.org |
| Actinobacillus pleuropneumoniae | Linked to virulence through its role at the PEP-pyruvate-oxaloacetate node. | asm.org |
| Colletotrichum siamense | Genes encoding oxalate decarboxylase have distinct roles in pathogenicity. | frontiersin.orgnih.gov |
Potential as a Therapeutic or Antimicrobial Target
Given its essential role in the metabolism and virulence of several pathogenic bacteria, oxaloacetate decarboxylase presents a potential target for the development of novel antimicrobial agents. nih.gov The enzyme's involvement in the citrate fermentation pathway, which is crucial for certain pathogens under anaerobic conditions, makes it an attractive candidate for therapeutic intervention. nih.gov The increasing prevalence of drug-resistant pathogens necessitates the exploration of new antimicrobial strategies, and targeting cellular bioenergetics, a process in which oxaloacetate decarboxylase is a key player, is a promising avenue. researchgate.net
The human homolog of oxaloacetate decarboxylase, known as fumarylacetoacetate hydrolase domain-containing protein 1 (FAHD1), has been linked to metabolic syndrome and neurodegenerative diseases such as Alzheimer's disease. abcam.com Altered activity of FAHD1 can impact cellular metabolism, potentially contributing to obesity-related disorders and insulin (B600854) resistance. abcam.com This suggests that FAHD1 could be a therapeutic target for managing these conditions. abcam.com As a mitochondrial enzyme, FAHD1 acts as a potential antagonist of pyruvate carboxylase at a central point in the tricarboxylic acid (TCA) cycle. nih.gov
Enzyme Engineering and Rational Design of Oxaloacetate Decarboxylase Mimics or Catalysts
The relative simplicity of the reaction catalyzed by oxaloacetate decarboxylase has made it a model system for enzyme engineering and the rational design of artificial enzymes. researchgate.netcardiff.ac.uk Researchers have successfully designed and synthesized folded polypeptides that mimic the catalytic activity of oxaloacetate decarboxylase. researchgate.netmdpi.comacs.orggu.se These efforts aim to create smaller, more stable, and potentially more versatile catalysts for the decarboxylation of oxaloacetate. researchgate.netcardiff.ac.uk
One approach involves the design of lysine-rich amphiphilic α-helices that act as minimal oxaloacetate decarboxylase mimics. mdpi.com The catalytic activity of these peptides is strongly correlated with their folding propensity and the clustering of lysine (B10760008) side chains, which create a catalytic site. mdpi.com Another strategy has been to design polypeptides based on known protein scaffolds, such as bovine pancreatic polypeptide. researchgate.net For example, a 31-residue polypeptide named Oxaldie-4 was designed to adopt a stably folded structure and catalyze the decarboxylation of oxaloacetate with Michaelis-Menten saturation kinetics. cardiff.ac.uk Similarly, a 42-residue polypeptide, NP-42, was designed to catalyze the same reaction. researchgate.netgu.se These designed catalysts provide valuable platforms for understanding the fundamental principles of enzyme catalysis and for developing novel biocatalysts for industrial and medical applications. researchgate.net
Table 2: Examples of Engineered Oxaloacetate Decarboxylase Mimics
| Mimic Name | Description | Key Features | References |
|---|---|---|---|
| Apoxaldie-1 | An 18-residue miniature enzyme based on the apamin (B550111) structure. | Contains three lysine residues in its active site and is stabilized by disulfide bonds. | researchgate.net |
| Oxaldie-4 | A 31-residue polypeptide designed based on bovine pancreatic polypeptide. | Adopts a stably folded structure and exhibits Michaelis-Menten kinetics. | cardiff.ac.uk |
| NP-42 | A 42-residue polypeptide designed to form a four-helix bundle. | Catalyzes the decarboxylation of oxaloacetate via an imine intermediate. | researchgate.net |
Q & A
Q. What are the key structural and functional features of oxaloacetate decarboxylase (OAD) in biotin-dependent enzymatic reactions?
OAD is part of the biotin-dependent carboxyltransferase (CT) enzyme family, which includes pyruvate carboxylase and transcarboxylase. Its catalytic domain shares a conserved α/β-fold structure, with active-site residues (e.g., Tyr, Asp) stabilizing intermediates like enolpyruvate during decarboxylation. Biotin acts as a mobile cofactor, transferring carboxyl groups between domains. Structural studies of Vibrio cholerae OAD revealed critical interactions between the γ-subunit (biotin carrier) and α-subunit (catalytic CT domain) for substrate channeling . Methodologically, X-ray crystallography (e.g., PDB ID 2V7C) and site-directed mutagenesis have been used to map residues involved in substrate binding and sodium transport .
Q. How is OAD classified within enzyme nomenclature, and what are its reaction parameters?
OAD was historically classified under EC 4.1.1.3 (carboxy-lyases) but has since been reclassified into two distinct entries: EC 7.2.4.2 (Na+-translocating OAD) and EC 4.1.1.112 (non-transport decarboxylase). The Na+-dependent OAD, found in anaerobic bacteria like Klebsiella aerogenes, couples oxaloacetate decarboxylation to Na+ efflux, with a pH optimum of 6.5–8.0 and a for oxaloacetate of ~0.2 mM. Activity assays typically monitor pyruvate formation spectrophotometrically at 255 nm or via coupled NADH oxidation .
Advanced Research Questions
Q. How can researchers experimentally resolve contradictions in structural data for OAD's sodium transport mechanism?
Discrepancies arise from differences in OAD conformations (e.g., open vs. closed states) observed in crystallographic studies. To address this, fluorescence resonance energy transfer (FRET) and infrared spectroscopy have been employed to monitor real-time conformational changes during Na+ binding. For example, studies on Vibrio cholerae OAD used tryptophan fluorescence quenching to identify Na+-induced shifts in the α-subunit’s helical domains . Additionally, molecular dynamics simulations can model ion translocation pathways, validated by mutagenesis of residues like Asp203 (critical for Na+ coordination) .
Q. What experimental designs are optimal for studying OAD's role in eukaryotic systems, such as mitochondrial FAHD1?
FAHD1, a human homolog of OAD, requires mitochondrial extraction protocols involving differential centrifugation and protease inhibition. Activity assays for FAHD1 use oxaloacetate (pH 7.4, 37°C) with detection of pyruvate via lactate dehydrogenase coupling. Knockout models (e.g., CRISPR/Cas9 in HEK293 cells) and isotopic tracing (13C-labeled oxaloacetate) help elucidate its role in aging and cancer. Notably, FAHD1 lacks Na+ transport activity, highlighting functional divergence from prokaryotic OAD .
Q. How do researchers mitigate challenges in measuring OAD activity due to oxaloacetate auto-decarboxylation?
Oxaloacetate undergoes spontaneous decarboxylation (~0.1% per minute at pH 7.4), complicating kinetic measurements. To minimize this, assays use freshly prepared substrates, low temperatures (4°C), and stabilizing agents (e.g., Mn2+). Stopped-flow techniques with rapid mixing (<10 ms) and continuous monitoring (e.g., UV-Vis at 255 nm) capture initial reaction rates. Control experiments without enzyme quantify background decay, which is subtracted from total activity .
Q. What methodologies are effective for engineering OAD variants with enhanced stability or altered substrate specificity?
Rational design approaches, such as Oxaldie-4 (a synthetic OAD mimic), utilize scaffold-based engineering (e.g., bovine pancreatic polypeptide) to stabilize α-helical and polyproline motifs. Directed evolution via error-prone PCR and high-throughput screening (e.g., pH-indicator assays for CO2 release) can select for thermostable mutants. For substrate specificity, computational docking (Rosetta, AutoDock) predicts binding affinities for analogs like malonate, validated by isothermal titration calorimetry (ITC) .
Methodological Considerations
- Structural Studies : Cryo-EM (≤3 Å resolution) is preferred for membrane-bound OAD complexes, while X-ray crystallography suits soluble domains .
- Kinetic Analysis : Use Hanes-Woolf plots to distinguish competitive vs. uncompetitive inhibition by analogs (e.g., methylmalonyl-CoA) .
- Taxonomic Variability : Note that Corynebacterium glutamicum OAD lacks Na+ transport, unlike Vibrio cholerae, necessitating species-specific assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
